

# GSK1059615 (CAS 958852-01-2): A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	GSK1059615	
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For researchers, scientists, and drug development professionals, this document provides an indepth technical guide to **GSK1059615**, a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR).

**GSK1059615**, with the CAS number 958852-01-2, is a pyridinylquinoline derivative that acts as an ATP-competitive inhibitor of the class I family of PI3Ks and mTOR.[1] Its ability to simultaneously block these two key nodes in a critical cell signaling pathway has made it a valuable tool in cancer research and drug discovery.

# **Core Properties and Mechanism of Action**

**GSK1059615** is a small molecule with the chemical formula C<sub>18</sub>H<sub>11</sub>N<sub>3</sub>O<sub>2</sub>S and a molecular weight of 333.36 g/mol .[2][3] It functions as a dual inhibitor, targeting multiple isoforms of PI3K as well as mTOR, a key downstream effector in the PI3K/Akt signaling cascade.[1][4][5] This pathway is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[5][6][7] By inhibiting both PI3K and mTOR, **GSK1059615** can effectively shut down this signaling cascade, leading to cell cycle arrest, apoptosis, and in some cases, programmed necrosis in cancer cells.[1][4]

# **Quantitative Data**



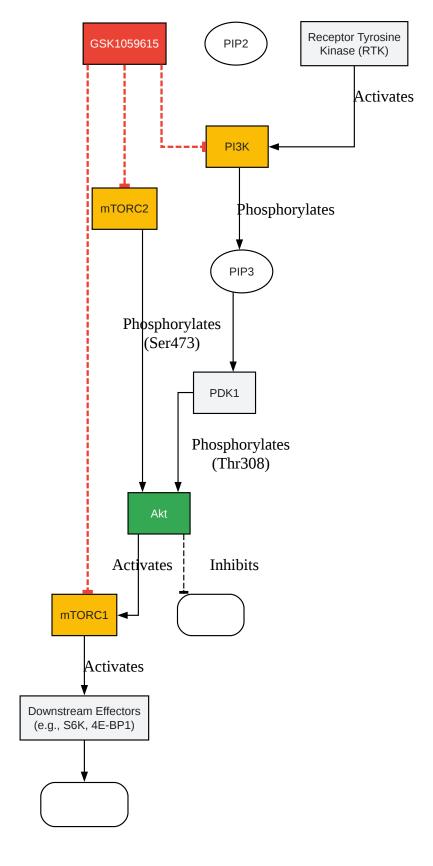
The inhibitory activity of **GSK1059615** has been characterized through various in vitro assays, with reported IC<sub>50</sub> and K<sub>i</sub> values summarized below.

Target	Assay Type	IC50 (nM)	K <sub>i</sub> (nM)
ΡΙ3Κα	Cell-free	0.4[1][8]	0.42[1]
РІЗКβ	Cell-free	0.6[1][8]	0.6[1]
РІЗКу	Cell-free	5[8]	0.47[1]
ΡΙ3Κδ	Cell-free	2[1][8]	1.7[1]
mTOR	Cell-free	12[1][8]	-
p-Akt (S473)	Cellular (T47D, BT474)	40[1]	-

# **Signaling Pathway and Mechanism of Action**

The primary target of **GSK1059615** is the PI3K/Akt/mTOR signaling pathway. A simplified representation of this pathway and the inhibitory action of **GSK1059615** is depicted below.



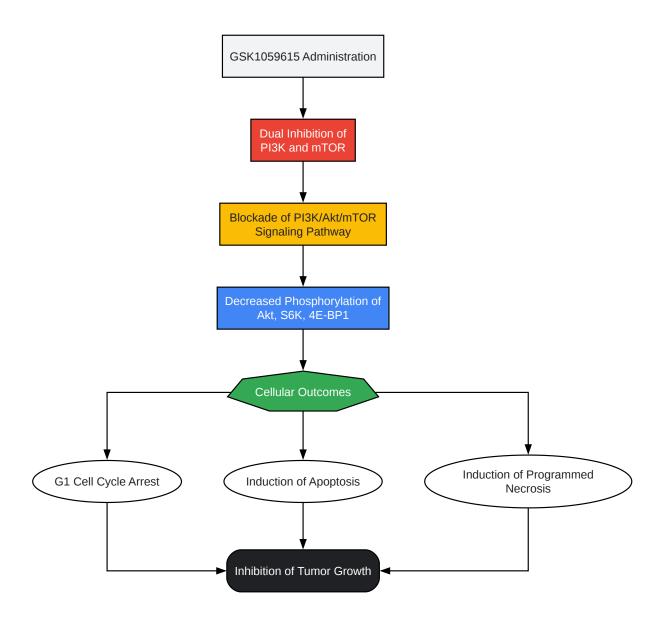


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PI3K/Akt/mTOR signaling pathway and inhibition by **GSK1059615**.



The logical flow of **GSK1059615**'s cellular mechanism of action leading to anti-cancer effects is illustrated in the following diagram.



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Logical flow of the cellular mechanism of action of **GSK1059615**.

# **Experimental Protocols**

Detailed methodologies for key experiments involving **GSK1059615** are provided below.



## In Vitro Kinase Inhibition Assay (HTRF-based)

This protocol describes a common method for determining the in vitro inhibitory activity of **GSK1059615** against PI3K isoforms.[1]

#### Materials:

- GSK1059615
- Recombinant PI3K $\alpha$ ,  $\beta$ ,  $\gamma$ , or  $\delta$  enzyme
- PI3K Reaction Buffer
- Dithiothreitol (DTT)
- ATP
- PIP<sub>2</sub> (Substrate)
- Stop Solution
- · Detection Solution
- 384-well low-volume assay plates
- Plate reader capable of HTRF measurement

#### Procedure:

- Prepare serial dilutions of GSK1059615 in DMSO.
- Transfer 50 nL of the diluted compound to a 384-well assay plate.
- Prepare the PI3K Reaction Buffer by diluting the stock 1:4 with deionized water and adding DTT to a final concentration of 5 mM.
- Add 2.5 μL of the appropriate PI3K enzyme in reaction buffer to each well and pre-incubate with the compound for 15 minutes at room temperature. Enzyme concentrations are typically 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Ky.[1]



- Initiate the kinase reaction by adding 2.5  $\mu$ L of a 2x substrate solution containing PIP<sub>2</sub> and ATP in reaction buffer. ATP concentrations are typically 100  $\mu$ M for PI3K $\alpha$ ,  $\beta$ , and  $\delta$ , and 15  $\mu$ M for PI3K $\gamma$ .[1]
- Incubate the reaction at room temperature for 1 hour.
- Stop the reaction by adding 2.5 μL of Stop Solution.
- Add 2.5 μL of Detection Solution and incubate for 1 hour in the dark.
- Measure the HTRF signal on a compatible plate reader (e.g., 330 nm excitation, dual emission at 620 nm and 665 nm).[4]
- Calculate IC50 values from the resulting data.

## **Cellular Assay for Akt Phosphorylation**

This protocol outlines a method to assess the effect of **GSK1059615** on the phosphorylation of Akt, a key downstream target of PI3K.[1]

#### Materials:

- Cancer cell lines (e.g., T47D, BT474)
- Cell culture medium and supplements
- GSK1059615
- 96-well plates
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Wash buffer
- Antibodies for total Akt and phospho-Akt (Ser473)
- Detection reagents (e.g., MSD Read Buffer)



Plate reader for detection

#### Procedure:

- Plate cells at a density of 1 x 10<sup>4</sup> cells per well in 96-well plates and incubate overnight.[4]
- Treat the cells with various concentrations of GSK1059615 for 30 minutes.[4]
- Aspirate the media and wash the cells once with cold PBS.[4]
- Lyse the cells by adding 80 µL of lysis buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.[4]
- For an Akt duplex assay, wash the assay plate four times with 200 μL/well of wash buffer.[4]
- Add 60 μL of cell lysate to each well and incubate on a shaker at room temperature for 1 hour.[4]
- Wash the plate four times, then add 25  $\mu$ L of the appropriate primary antibody solution to each well and incubate on a shaker for 1 hour.[4]
- Wash the plate again and add 150 μL of Read Buffer to each well.[4]
- Read the plate immediately on a compatible plate reader.[4]
- Determine the IC<sub>50</sub> for the inhibition of Akt phosphorylation.

## **Cell Viability (MTT) Assay**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

#### Materials:

- Cancer cell lines
- · Cell culture medium
- GSK1059615



- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a specialized reagent)
- Multi-well spectrophotometer

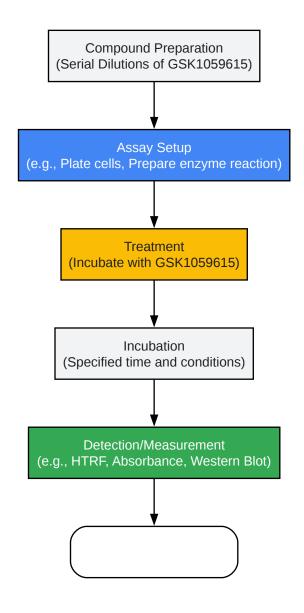
#### Procedure:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of GSK1059615 and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
- Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO<sub>2</sub>).
- Add 100 μL of the solubilization solution to each well.
- Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
- Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

## **Experimental Workflow for In Vitro Assays**

The general workflow for in vitro experiments with **GSK1059615** is summarized in the diagram below.





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General experimental workflow for in vitro assays with **GSK1059615**.

### **In Vivo Studies**

In xenograft mouse models of breast and gastric cancer, administration of **GSK1059615** has been shown to effectively inhibit tumor growth.[1][4] For example, in mice with BT474 or HCC1954 breast cancer cell xenografts, **GSK1059615** at a dose of 25 mg/kg demonstrated significant anti-tumor activity.[9] Similarly, in a gastric cancer xenograft model using AGS cells, daily intraperitoneal injections of **GSK1059615** at 10 or 30 mg/kg potently inhibited tumor growth.[4]



# Solubility and Storage

**GSK1059615** is soluble in DMSO.[4] For long-term storage, it is recommended to store the compound as a powder at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[4]

# Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling **GSK1059615**. It is intended for research use only. Standard laboratory practices, including the use of personal protective equipment, should be followed. Avoid inhalation, and contact with skin and eyes.

This technical guide provides a comprehensive overview of **GSK1059615** for the research community. Its well-characterized mechanism of action and potent inhibitory activity make it a valuable probe for investigating the PI3K/mTOR pathway and for preclinical studies in oncology.

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